N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C17H9FN4S3 and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
Research has shown that derivatives of benzothiazoles, including compounds similar in structure to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine, exhibit potent antitumor properties. For instance, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have demonstrated highly selective and potent antitumor properties both in vitro and in vivo. These compounds induce and are metabolized by cytochrome P 450 1A1 to active metabolites, with modifications such as fluorine substitution on the benzothiazole nucleus to prevent metabolic inactivation. Amino acid conjugation to the primary amine function has been used to improve water solubility and bioavailability, making these compounds promising candidates for clinical evaluation (Bradshaw et al., 2002).
Antimicrobial and Anticancer Activity
Another study explored the synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, starting from 2-amino benzothiazole. These compounds were evaluated for their antimicrobial and cytotoxic activity against human cancer cell lines, identifying promising compounds with significant activity (Kumbhare et al., 2014).
Spectroscopic Characterization and Structural Analysis
The spectroscopic features and molecular structure of a compound structurally related to this compound have been elucidated through various spectroscopic methods. Single-crystal X-ray analysis and vibrational spectroscopy, complemented by DFT and TD-DFT calculations, have provided insights into its molecular properties and potential applications (Al-Harthy et al., 2019).
Material Science Applications
In material science, derivatives of benzothiazoles have been explored for their multi-stimuli responsive properties. For example, novel V-shaped and line-shaped benzothiazole derivatives exhibit morphology-dependent fluorochromism, potentially useful for security ink applications without the need for a covering reagent. These findings indicate the versatility of benzothiazole derivatives in developing materials with unique optical properties (Lu & Xia, 2016).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . The specific pathways affected would depend on the target of the compound and the resulting changes from its interaction with the target.
Pharmacokinetics
It is mentioned that admet calculation showed favorable pharmacokinetic profile of synthesized benzothiazole compounds
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN4S3/c18-9-5-6-11-14(7-9)25-17(20-11)22-16-21-12(8-23-16)15-19-10-3-1-2-4-13(10)24-15/h1-8H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZGMKQQMCNRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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